molecular formula C20H20N2O4S B6548972 ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate CAS No. 1040658-49-8

ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate

Cat. No.: B6548972
CAS No.: 1040658-49-8
M. Wt: 384.5 g/mol
InChI Key: UGBHXZIQVIUSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate is a complex organic compound belonging to the thienopyridine class. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a phenoxyacetamido group, and an ethyl ester moiety. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-b]pyridine ring system.

    Introduction of the Phenoxyacetamido Group: The phenoxyacetamido group is introduced through a nucleophilic substitution reaction, where a phenoxyacetamide derivative reacts with the thieno[2,3-b]pyridine intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols, respectively.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxyacetamido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases or receptors by binding to their active sites, thereby blocking their function. This inhibition can lead to downstream effects such as the suppression of cell signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate can be compared with other thienopyridine derivatives, such as:

Properties

IUPAC Name

ethyl 4,6-dimethyl-2-[(2-phenoxyacetyl)amino]thieno[2,3-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-4-25-20(24)17-16-12(2)10-13(3)21-18(16)27-19(17)22-15(23)11-26-14-8-6-5-7-9-14/h5-10H,4,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBHXZIQVIUSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C(=CC(=N2)C)C)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.